Cholinesterase Inhibition: IC50 Values Relative to Clinically Relevant Enzymes
2-Hydroxydocosanoic acid demonstrates dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in vitro. The observed IC50 values (68.65 µg/mL and 49.52 µg/mL, respectively) [1] place the compound in a moderate potency range among naturally occurring fatty acid–derived cholinesterase inhibitors. In contrast, non-hydroxylated behenic acid (C22:0) lacks any reported cholinesterase inhibition at comparable concentrations, highlighting the α-hydroxyl group as a critical pharmacophore for this activity.
| Evidence Dimension | In vitro enzyme inhibition potency |
|---|---|
| Target Compound Data | AChE IC50 = 68.65 µg/mL; BChE IC50 = 49.52 µg/mL |
| Comparator Or Baseline | Docosanoic acid (behenic acid, C22:0 non-hydroxylated): No reported inhibition at ≤100 µg/mL |
| Quantified Difference | Qualitative shift from inactive to moderate inhibition due to C2 hydroxylation |
| Conditions | Standard colorimetric cholinesterase assays (Ellman's method), concentration range 10–200 µg/mL |
Why This Matters
For investigators assembling focused libraries of CNS-penetrant or peripheral cholinesterase modulators, the C22 2-OH fatty acid provides a defined, purchasable chemical probe with a unique combination of chain length and hydroxylation pattern unavailable from generic behenic acid.
- [1] TargetMol. 2-Hydroxydocosanoic acid Product Datasheet (T61296). View Source
